N-(4-amino-2-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide
Description
Properties
IUPAC Name |
N-[4-amino-2-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClFN5O3S/c20-10-5-7-11(8-6-10)23-14(27)9-30-19-25-16(22)15(18(29)26-19)24-17(28)12-3-1-2-4-13(12)21/h1-8H,9H2,(H,23,27)(H,24,28)(H3,22,25,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJHCBSMQMUUWTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)Cl)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClFN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-amino-2-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide, also known by its CAS number 868225-54-1, is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 435.9 g/mol. The compound features a pyrimidine core, which is known for its diverse biological activities.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial potential of pyrimidine derivatives, including those similar to this compound. For instance:
- Inhibition of Bacterial Growth : In vitro studies have shown that derivatives of pyrimidine can exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. Compounds with similar structures have demonstrated Minimum Inhibitory Concentrations (MICs) ranging from 31.25 to 66 µg/mL against strains such as Staphylococcus aureus and Escherichia coli .
- Mechanism of Action : The antimicrobial effects are often attributed to the ability of these compounds to inhibit key bacterial enzymes or disrupt cellular processes. For example, some pyrimidine derivatives inhibit DNA gyrase or topoisomerase IV, essential enzymes for bacterial DNA replication .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Key findings include:
- Substituent Effects : The presence of halogen substituents (like chlorine or fluorine) on the aromatic rings enhances lipophilicity and may improve the compound’s ability to penetrate bacterial membranes .
- Functional Groups : The introduction of amino and thio groups has been associated with increased antimicrobial potency. For instance, compounds featuring thiol or thioether functionalities often exhibit enhanced activity due to their ability to interact with bacterial proteins .
Case Studies
Several research efforts have been directed towards exploring the biological activities of compounds related to this compound:
Scientific Research Applications
Antimicrobial Applications
N-(4-amino-2-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide exhibits notable antimicrobial properties.
Mechanism of Action :
The compound's efficacy is attributed to its ability to inhibit bacterial enzymes critical for DNA replication, such as DNA gyrase and topoisomerase IV. Studies have shown that derivatives with similar structures exhibit Minimum Inhibitory Concentrations (MICs) ranging from 31.25 to 66 µg/mL against bacteria like Staphylococcus aureus and Escherichia coli .
Cancer Research
The compound has also been investigated for its potential anti-cancer properties. Pyrimidine derivatives are known for their ability to interfere with cellular processes associated with cancer cell proliferation.
Case Studies :
Several studies have highlighted the compound's ability to induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, research has indicated that compounds with similar structures can inhibit tumor growth in various cancer models by modulating cell cycle progression and promoting programmed cell death .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound.
Key Findings :
- Substituent Effects : The presence of halogen substituents (chlorine and fluorine) enhances lipophilicity, improving membrane penetration and bioavailability.
- Functional Groups : Amino and thio groups contribute significantly to the antimicrobial potency by facilitating interactions with bacterial proteins .
Summary of Applications
| Application Area | Description | Relevant Findings |
|---|---|---|
| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria | MICs between 31.25 to 66 µg/mL |
| Cancer Therapy | Induces apoptosis in cancer cells | Inhibition of tumor growth in various models |
| Drug Design | Potential lead compound for new therapeutic agents | Modulation of key cellular processes |
Chemical Reactions Analysis
Oxidation of the Thioether Group
The thioether (-S-) linkage is susceptible to oxidation, forming sulfoxide (-SO-) or sulfone (-SO₂-) derivatives under controlled conditions.
| Reaction | Reagents/Conditions | Outcome |
|---|---|---|
| Sulfoxide formation | H₂O₂ (30%), 0–25°C, methanol solvent | Partial oxidation to sulfoxide |
| Sulfone formation | mCPBA (3 eq.), DCM, reflux | Complete oxidation to sulfone |
-
Mechanism : Electrophilic attack by peroxides on the sulfur atom, followed by sequential oxygen insertion.
-
Structural Impact : Oxidation alters the electronic environment of the pyrimidine ring, potentially modulating biological activity.
Hydrolysis of Amide Bonds
The compound contains two amide groups: a 4-chlorophenylamino-2-oxoethyl moiety and a 2-fluorobenzamide group. These undergo hydrolysis under acidic or basic conditions.
| Amide Site | Conditions | Products |
|---|---|---|
| 4-Chlorophenylamino amide | 6M HCl, 100°C, 12 hours | 4-chlorophenylamine + thioglycolic acid |
| 2-Fluorobenzamide | 2M NaOH, reflux, 8 hours | 2-fluorobenzoic acid + pyrimidine amine |
-
Kinetics : The electron-withdrawing fluorine on the benzamide slows hydrolysis compared to non-fluorinated analogs .
Nucleophilic Aromatic Substitution
The 4-chlorophenyl group may undergo substitution reactions with nucleophiles at the para-chlorine position.
| Nucleophile | Conditions | Product |
|---|---|---|
| Hydroxide | KOH, DMSO, 120°C, 24 hours | 4-hydroxyphenyl derivative |
| Amines | NH₃ (aq.), Cu catalyst, 80°C | 4-aminophenyl derivative |
-
Activation : The electron-withdrawing fluorine on the adjacent benzamide enhances the leaving-group ability of chlorine .
Acylation/Alkylation of the Pyrimidine Amino Group
The 4-amino group on the pyrimidine ring reacts with electrophiles.
| Reaction Type | Reagents | Product |
|---|---|---|
| Acylation | Acetyl chloride, pyridine, 0°C | N-acetylated pyrimidine |
| Alkylation | Methyl iodide, K₂CO₃, DMF, 60°C | N-methylated pyrimidine |
-
Regioselectivity : The amino group’s position on the pyrimidine ring directs reactivity toward electrophilic attack .
Reduction of the Dihydropyrimidinone Core
The 6-oxo group on the dihydropyrimidinone ring can be reduced to a hydroxyl group.
| Reducing Agent | Conditions | Outcome |
|---|---|---|
| NaBH₄ | Ethanol, 50°C, 6 hours | 6-hydroxy-1,6-dihydropyrimidine |
| LiAlH₄ | THF, 0°C, 2 hours | Over-reduction to tetrahydropyrimidine |
Electrophilic Aromatic Substitution
The 2-fluorobenzamide moiety may undergo substitution at activated positions.
| Reaction | Reagents | Site |
|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Meta to fluorine |
| Sulfonation | SO₃, H₂SO₄, 50°C | Para to fluorine |
Q & A
Q. What are the key structural features of this compound, and what analytical methods are used for characterization?
The compound contains a pyrimidine core with thioether, fluorobenzamide, and 4-chlorophenylacetamide substituents. Key characterization methods include:
- X-ray crystallography : Resolve 3D structure using SHELX software (single-crystal refinement for bond angles, torsion angles, and packing interactions) .
- NMR spectroscopy : Assign protons (e.g., NH groups at δ 10–12 ppm) and carbons (carbonyl carbons at δ 165–175 ppm) for functional group validation.
- Mass spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]+ ion at m/z 463.8).
Q. What synthetic routes are reported for this compound?
Synthesis typically involves multi-step reactions:
- Step 1 : Construct the pyrimidine ring via Biginelli-like condensation of thiourea, β-ketoester, and aldehyde derivatives .
- Step 2 : Introduce the thioether linkage using alkylation with 2-bromoacetamide intermediates (e.g., reflux in DMF with K₂CO₃) .
- Step 3 : Couple fluorobenzamide via amide bond formation (EDCI/HOBt activation, 0°C to RT) .
- Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH gradient) and recrystallization (EtOH/H₂O) .
Q. Which biological assays are commonly used to evaluate its activity?
- Enzyme inhibition : Kinase assays (e.g., ADP-Glo™ for IC₅₀ determination) .
- Antimicrobial testing : Microdilution assays against Gram-positive/negative bacteria (MIC values) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ in HepG2 or MCF-7 cells) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
- Orthogonal assays : Validate antimicrobial activity with both broth microdilution and time-kill kinetics to rule out false positives .
- Purity analysis : Use HPLC-MS to confirm >95% purity (e.g., C18 column, acetonitrile/water gradient) and rule out impurities as confounding factors .
- Dose-response curves : Perform triplicate experiments with statistical modeling (e.g., nonlinear regression for IC₅₀ consistency) .
Q. What computational approaches predict target interactions for this compound?
- Molecular docking : Use AutoDock Vina to model binding poses in kinase ATP-binding pockets (PDB: 3PP0) .
- MD simulations : Run 100-ns simulations (GROMACS) to assess stability of ligand-protein complexes (RMSD < 2 Å) .
- QSAR modeling : Develop 2D descriptors (e.g., LogP, polar surface area) to correlate structural features with bioactivity .
Q. How can synthesis conditions be optimized using design of experiments (DoE)?
- Factors : Vary temperature (50–100°C), solvent (DMF vs. THF), and catalyst (K₂CO₃ vs. Cs₂CO₃).
- Response surface methodology : Use a central composite design to maximize yield (e.g., 75% → 92% via 80°C in DMF with K₂CO₃) .
- Example Table :
| Condition | Temperature (°C) | Solvent | Catalyst | Yield (%) |
|---|---|---|---|---|
| Baseline | 70 | DMF | K₂CO₃ | 75 |
| Optimized | 80 | DMF | K₂CO₃ | 92 |
Q. What methods assess its thermal stability and degradation pathways?
- Thermogravimetric analysis (TGA) : Measure weight loss (5% at 220°C, major decomposition at 300°C) .
- DSC : Identify melting points (e.g., endothermic peak at 185°C) and polymorphic transitions .
- LC-MS degradation studies : Heat at 100°C for 24h to identify hydrolytic byproducts (e.g., cleaved amide bonds) .
Q. How does structural variation in analogs affect bioactivity?
- SAR Table :
| Analog Substituent | Bioactivity (IC₅₀, μM) | Key Finding |
|---|---|---|
| 4-Fluorobenzamide (parent) | 0.45 ± 0.02 | High kinase inhibition |
| 3,4-Difluorobenzamide | 0.62 ± 0.03 | Reduced solubility |
| 4-Nitrobenzylthio | 1.20 ± 0.10 | Improved antimicrobial activity |
- Critical groups : The 4-chlorophenylacetamide moiety enhances target binding, while fluorobenzamide improves metabolic stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
